Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8ClF2NO2 and its molecular weight is 271.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Chloroquine Derivatives in Research
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is structurally related to chloroquine (CQ) derivatives, which have been extensively studied for their antimalarial effects. However, due to the emergence of chloroquine-resistant Plasmodium falciparum strains, the use of CQ in malaria treatment has declined. Recent research efforts have focused on repurposing CQ and its derivatives for various infectious and noninfectious diseases due to their intriguing biochemical properties. This includes the development of novel compounds and compositions based on the CQ scaffold, highlighting the chemical structures, biological evaluation, and potential therapeutic applications of these derivatives. The research emphasizes the need for further exploration of racemic CQ and its enantiomers, which may offer additional benefits in treating other diseases. Evaluating similarly acting antimalarials and structural analogs could maximize the intrinsic value of the 4-aminoquinolines, particularly in cancer therapy where CQ-containing compounds could act as synergistic partners in combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
Role in Antioxidant Activity Analysis
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. This compound, by virtue of its structural relations, could be implicated in the broader context of chemical assays used to determine antioxidant activity. Analytical methods used in determining antioxidant activity cover a range of tests that assess the ability of compounds to act as antioxidants. These methods are crucial for clarifying the operating mechanisms and kinetics of processes involving antioxidants, which can be applied in analyzing the antioxidant capacity of complex samples, potentially including CQ derivatives (Munteanu & Apetrei, 2021).
Insights into Synthetic Methodologies and Biological Activities
Fluoroquinolones, a class of antibacterial agents based on the 4-quinolone-3-carboxylates scaffold, similar to this compound, have shown broad-spectrum activity against various pathogens. The synthesis and biological properties of fluoroquinolones, including their potency and efficacy against Gram-positive, Gram-negative, mycobacterial organisms, as well as anaerobes, have been extensively reviewed. The emergence of fluoroquinolones has spurred international competition to synthesize more effective drugs, highlighting the importance of developing potent target-based broad-spectrum drug molecules for treating several life-threatening diseases. This includes anti-cancer, HIV, neurodegenerative disorders, among others, underscoring the significance of synthetic methodologies and biological evaluation of these compounds (da Silva, de Almeida, de Souza, & Couri, 2003).
Properties
IUPAC Name |
ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVJUQPVAVONE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589205 |
Source
|
Record name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193827-70-2 |
Source
|
Record name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.